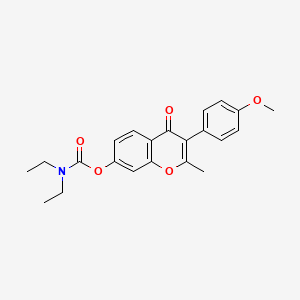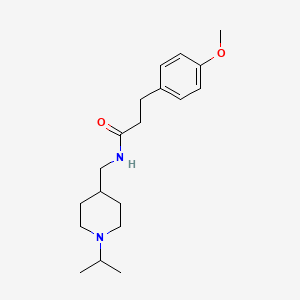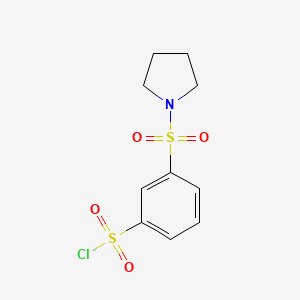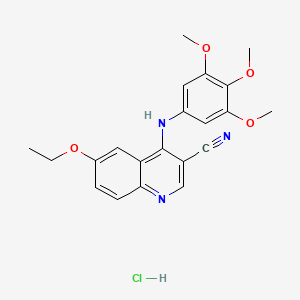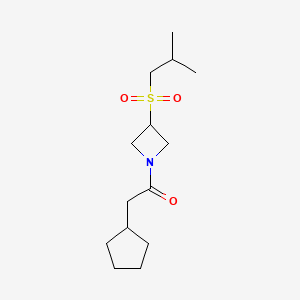
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Stereocontrolled Synthesis of β-Lactam Antibiotics : A study by Chmielewski, Kałuża, and Furman (1996) demonstrates the use of cycloaddition reactions involving chlorosulfonyl isocyanates and sugar vinyl ethers, producing azetidin-2-ones. This process aids in the construction of various β-lactam structures, a key component in antibiotic synthesis (Chmielewski, Kałuża, & Furman, 1996).
- Functionalized Macrocycles : Bernhardt et al. (2004) discuss the reaction between ethane-1,2-diamine and dichloropivalic acid, leading to tetra-amine derivatives. The study suggests that these reactions may involve the formation of an azetidinone, indicating its role in creating complex macrocyclic structures (Bernhardt et al., 2004).
Applications in Medicinal Chemistry
- Synthesis of β-Lactam Nitrogen Atom Derivatives : Kobayashi, Ito, and Terashima (1992) achieved highly stereoselective synthesis of azetidinone derivatives from (R)-3-hydroxybutyric acid. These compounds are pivotal in creating intermediates for β-lactam antibiotics (Kobayashi, Ito, & Terashima, 1992).
- Antimicrobial Activity of Azetidinones : A study by Güner, Yildirir, Ozçelik, and Abbasoǧlu (2000) explores the synthesis of 2-azetidinones and their characterization for antimicrobial activity against various bacteria and fungi, highlighting their potential in antimicrobial drug development (Güner, Yildirir, Ozçelik, & Abbasoǧlu, 2000).
Biological and Pharmacological Activities
- Diverse Biological Activities of 2-Azetidinone : Mehta, Sengar, and Pathak (2010) discuss the biological activities of 2-azetidinone derivatives, highlighting their antimicrobial, antifungal, and various other pharmacological properties. This indicates the versatility of these compounds in different therapeutic applications (Mehta, Sengar, & Pathak, 2010).
properties
IUPAC Name |
2-cyclopentyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)7-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBZEUGCBNJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)
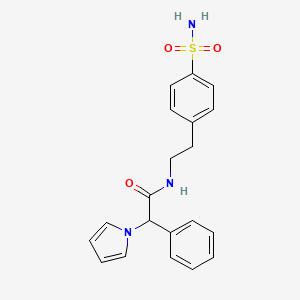
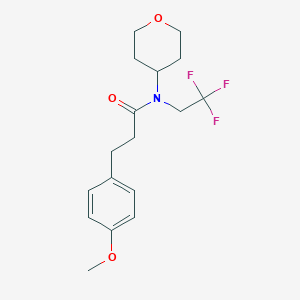
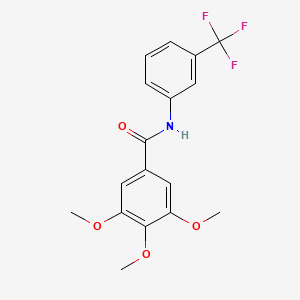
![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)
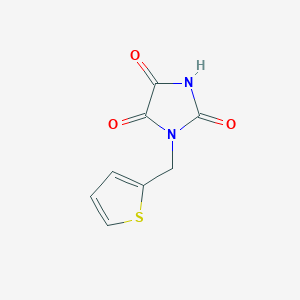
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
